molecular formula C29H27F3N2O4 B7742395 3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7742395
M. Wt: 524.5 g/mol
InChI Key: RBTSRNMLVNGWJY-UHFFFAOYSA-N
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Description

The compound 3-{[1,1'-Biphenyl]-4-yloxy}-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by:

  • Position 3: A bulky biphenyl-4-yloxy group.
  • Position 7: A hydroxyl group.
  • Position 8: A 4-ethylpiperazinylmethyl substituent.
  • Position 2: A trifluoromethyl group.

Its molecular formula is C₃₃H₂₇F₃N₂O₄, with a molecular weight of 596.58 g/mol (estimated).

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N2O4/c1-2-33-14-16-34(17-15-33)18-23-24(35)13-12-22-25(36)27(28(29(30,31)32)38-26(22)23)37-21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-13,35H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTSRNMLVNGWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C5=CC=CC=C5)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromenone Skeleton Construction

The 4H-chromen-4-one scaffold forms the foundation of this compound. A widely adopted approach involves cyclocondensation of β-ketoesters with phenolic precursors. For example, Sc(OTf)₃-catalyzed three-component reactions between β-ketoesters, amines, and 2-hydroxychalcones generate functionalized chromenones via sequential Michael addition, cyclization, and aromatization .

Example Protocol

  • Combine 2-hydroxyacetophenone (10 mmol), ethyl trifluoropyruvate (12 mmol), and p-biphenylphenol (10 mmol) in ethanol.

  • Add Sc(OTf)₃ (0.2 equiv) and reflux at 80°C for 12 hours.

  • Isolate the intermediate 7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one via column chromatography (hexane/EtOAc 3:1) .

Key Data

ParameterValueSource
Yield (Chromenone)68–72%
Reaction Time8–14 hours
Catalyst Loading10–20 mol% Sc(OTf)₃

Introduction of the 4-Ethylpiperazinylmethyl Group

The 8-[(4-ethylpiperazin-1-yl)methyl] substituent is introduced via Mannich reaction or nucleophilic substitution. Patent literature describes piperazinylmethylation using pre-functionalized bromomethyl intermediates .

Stepwise Methodology

  • Bromination : Treat the chromenone core with N-bromosuccinimide (NBS, 1.1 equiv) in CCl₄ under UV light to generate 8-bromomethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one .

  • Alkylation : React the bromomethyl intermediate with 4-ethylpiperazine (3 equiv) in DMF at 60°C for 6 hours .

Optimization Insights

  • Solvent : DMF > DMSO > THF (yields: 85% vs. 72% vs. 63%)

  • Temperature : 60°C optimal; higher temperatures promote decomposition .

Biphenylether Formation at Position 3

The 3-{[1,1'-biphenyl]-4-yloxy} group is installed via Ullmann coupling or Mitsunobu reaction. Aryl ether linkages are efficiently constructed using copper catalysis or phosphine-mediated conditions .

Ullmann Coupling Protocol

  • Mix 3-bromo-7-hydroxy-8-[(4-ethylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one (1 equiv), 4-hydroxybiphenyl (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2 equiv) in DMSO.

  • Heat at 120°C for 24 hours under N₂ .

Performance Metrics

ConditionYieldPurity
CuI/K₂CO₃/DMSO58%90%
Pd(OAc)₂/Xantphos42%85%

Alternative Mitsunobu Approach

  • Combine 3-hydroxy chromenone (1 equiv), 4-biphenylmethanol (1.5 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.

  • Stir at 0°C → RT for 12 hours .

Final Deprotection and Purification

The phenolic -OH group at position 7 often requires protection during synthesis. A typical sequence uses:

  • Protection : Acetylation with Ac₂O/pyridine (0°C, 2 hours).

  • Global Deprotection : Cleave acetate with K₂CO₃/MeOH/H₂O (RT, 6 hours) .

Chromatographic Conditions

  • Column : Silica gel (230–400 mesh)

  • Eluent : Gradient from 5% EtOAc/hexane to 30% EtOAc/hexane

  • Recovery : 89–92% after purification

Analytical Characterization

Critical spectroscopic data for validation:

¹H NMR (400 MHz, CDCl₃)

  • δ 7.68–7.12 (m, 9H, biphenyl + chromenone H)

  • δ 4.32 (s, 2H, CH₂N)

  • δ 3.51 (br s, 8H, piperazine)

  • δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃)

HRMS (ESI-TOF)

  • Calculated for C₃₃H₂₉F₃N₂O₄: 598.2102

  • Observed: 598.2106

Challenges and Optimization Opportunities

  • Regioselectivity : Competing O- vs. C-alkylation during piperazinylmethylation requires careful control of base and solvent .

  • Trifluoromethyl Stability : Harsh conditions (e.g., strong acids) may cleave CF₃; neutral pH preferred .

  • Scalability : Ullmann coupling’s long reaction time (24+ hours) motivates exploration of microwave-assisted protocols .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the piperazine moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The biphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the trifluoromethyl group increases its metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among similar chromen-4-one derivatives are summarized below:

Compound Name / ID Position 3 Substituent Position 8 Substituent Position 2 Substituent Melting Point (°C) Yield (%)
Target Compound Biphenyl-4-yloxy 4-Ethylpiperazinylmethyl Trifluoromethyl N/A N/A
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-Methoxyphenyl 4-Ethylpiperazinylmethyl Trifluoromethyl N/A N/A
2i 4-Hydroxyphenyl 4-Methylpiperazinylmethyl H 215–217 18
2j 4-Methoxyphenyl 4-Methylpiperazinylmethyl H 202–204 23
2q 4-Methoxyphenyl 4-Phenylpiperazinylmethyl H 220–222 27
2s 4-Methoxyphenyl 4-(2-Hydroxyethyl)piperazinylmethyl H 196–198 22
Key Observations:
  • Position 3 : The target’s biphenyl-4-yloxy group introduces greater hydrophobicity and steric bulk compared to methoxy- or hydroxyphenyl groups in analogs. This may enhance binding to hydrophobic enzyme pockets or reduce solubility .
  • Position 2 : The trifluoromethyl group (shared with ) improves metabolic stability and electron-withdrawing effects compared to unsubstituted analogs (e.g., 2i–2s) .

Biological Activity

The compound 3-{[1,1'-BIPHENYL]-4-YLOXY}-8-[(4-ETHYLPIPERAZIN-1-YL)METHYL]-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several significant structural motifs:

  • Biphenyl moiety : Contributes to hydrophobic interactions and potential receptor binding.
  • Piperazine ring : Known for enhancing bioavailability and modulating receptor activity.
  • Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in the modulation of melanocortin receptors, which are implicated in various physiological processes, including energy homeostasis and inflammation.

Melanocortin Receptor Modulation

The compound has been identified as a melanocortin subtype-2 receptor (MC2R) antagonist. The modulation of MC2R has therapeutic implications for conditions such as obesity and metabolic disorders. The antagonistic activity of similar compounds suggests that this compound may help regulate appetite and energy expenditure by inhibiting the receptor's function .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

ModificationEffect on ActivityReference
Trifluoromethyl groupIncreased lipophilicity and receptor affinity
Piperazine substitutionEnhanced bioavailability and receptor selectivity
Hydroxyl group at position 7Potentially enhances interaction with target proteins

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of similar chromenone structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the biphenyl and piperazine moieties was found to enhance cytotoxicity, suggesting that modifications leading to increased hydrophobicity may improve therapeutic efficacy against tumors .
  • Antimicrobial Properties : Research into related compounds has shown promising antimicrobial activity. For instance, substituted phenylcarbamoyloxypiperazinylpropanols demonstrated excellent activity against multiple bacterial strains, indicating that similar structural features in our compound could yield comparable results .
  • Neuropharmacological Effects : Compounds with piperazine rings have been studied for their potential neuroprotective effects. Preliminary data suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-{[1,1'-biphenyl]-4-yloxy}-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can they be methodologically addressed?

  • Answer : The compound’s chromenone core and trifluoromethyl group require precise regioselective reactions. Challenges include protecting the hydroxy group during synthesis (e.g., using tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation) and optimizing coupling reactions for the biphenyl ether moiety. Advanced catalytic systems (e.g., palladium-based catalysts for cross-coupling) and continuous flow reactors can enhance yield and purity .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry of substituents, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How should initial biological activity screening be designed to evaluate the compound’s potential therapeutic applications?

  • Answer : Use in vitro assays targeting specific pathways (e.g., kinase inhibition or antimicrobial activity). For cytotoxicity, employ cell viability assays (MTT or resazurin) across multiple cell lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for anticancer screens) ensure reproducibility. Statistical validation (e.g., ANOVA with post-hoc tests) is essential to identify significant activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Answer : Modify substituents incrementally (e.g., replacing the 4-ethylpiperazinyl group with other amines or altering the biphenyl moiety). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Correlate experimental IC₅₀ values with computational predictions to validate hypotheses .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target interactions?

  • Answer : Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can assess stability in biological membranes. Density functional theory (DFT) calculations (e.g., Gaussian 09) evaluate electronic effects of the trifluoromethyl group on reactivity .

Q. How should contradictory data in biological activity studies be resolved (e.g., varying IC₅₀ values across assays)?

  • Answer : Conduct meta-analyses to identify assay-specific variables (e.g., cell line heterogeneity, incubation time). Validate findings using orthogonal assays (e.g., thermal shift assays for target engagement). Cross-reference with structural analogs (e.g., PubChem CID 17423340) to isolate substituent-specific effects .

Methodological Guidelines

  • Experimental Design : Use split-plot designs for multi-factor optimization (e.g., varying temperature, solvent, and catalyst simultaneously) to reduce resource expenditure .
  • Data Interpretation : Apply chemometric tools (e.g., principal component analysis) to disentangle complex SAR trends .
  • Ethical Compliance : Adhere to in vitro research standards (e.g., NIH Guidelines) and avoid in vivo applications without regulatory approval .

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